REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6](=[O:19])[NH:7][N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=2)[CH:9]=1)=[O:4].O.[OH-].[Na+]>O1CCOCC1>[N+:16]([C:12]1[CH:11]=[C:10]([N:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[C:6](=[O:19])[NH:7]2)[CH:15]=[CH:14][CH:13]=1)([O-:18])=[O:17] |f:2.3|
|
Name
|
1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(NN(C1)C1=CC(=CC=C1)[N+](=O)[O-])=O
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Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to a small volume in-vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1NC(C(=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |